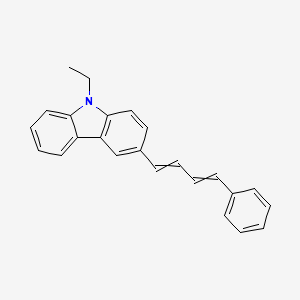
9-Ethyl-3-(4-phenylbuta-1,3-dien-1-YL)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Ethyl-3-(4-phenylbuta-1,3-dien-1-YL)-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound features a carbazole core substituted with an ethyl group and a phenylbuta-1,3-dienyl group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-3-(4-phenylbuta-1,3-dien-1-YL)-9H-carbazole typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with carbazole as the core structure.
Ethylation: Introduce the ethyl group at the 9-position using ethyl bromide in the presence of a base like potassium carbonate.
Phenylbuta-1,3-dienyl Substitution: Attach the phenylbuta-1,3-dienyl group at the 3-position through a Heck reaction, using palladium catalysts and appropriate ligands.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques like column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the ethyl group or the phenylbuta-1,3-dienyl moiety.
Reduction: Reduction reactions could target the double bonds in the phenylbuta-1,3-dienyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the carbazole core or the substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorination agents, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted carbazole derivatives.
Scientific Research Applications
Chemistry
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Synthesis Intermediates: Acts as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Pharmaceuticals: Potential use in drug discovery and development due to its unique structural features.
Biological Probes: Used in the design of fluorescent probes for biological imaging.
Industry
Dyes and Pigments: Utilized in the production of dyes and pigments due to its chromophoric properties.
Polymer Additives: Incorporated into polymers to enhance their thermal and mechanical properties.
Mechanism of Action
The mechanism of action of 9-Ethyl-3-(4-phenylbuta-1,3-dien-1-YL)-9H-carbazole would depend on its specific application. In organic electronics, it may function by facilitating charge transport through its conjugated system. In pharmaceuticals, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
9-Ethylcarbazole: Lacks the phenylbuta-1,3-dienyl group, making it less conjugated.
3-Phenylcarbazole: Lacks the ethyl group, affecting its solubility and reactivity.
9H-Carbazole: The parent compound without any substituents, used as a reference point.
Uniqueness
9-Ethyl-3-(4-phenylbuta-1,3-dien-1-YL)-9H-carbazole is unique due to the combination of its substituents, which may enhance its electronic properties and reactivity compared to its simpler analogs.
Properties
CAS No. |
86230-12-8 |
|---|---|
Molecular Formula |
C24H21N |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
9-ethyl-3-(4-phenylbuta-1,3-dienyl)carbazole |
InChI |
InChI=1S/C24H21N/c1-2-25-23-15-9-8-14-21(23)22-18-20(16-17-24(22)25)13-7-6-12-19-10-4-3-5-11-19/h3-18H,2H2,1H3 |
InChI Key |
HFRYUCGSODXUNY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=CC=CC3=CC=CC=C3)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole](/img/structure/B14410978.png)


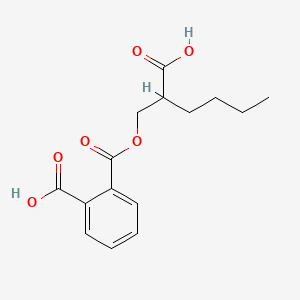
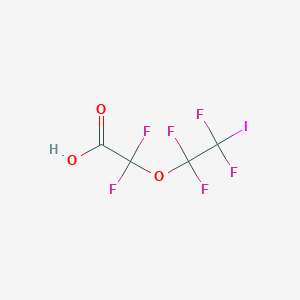
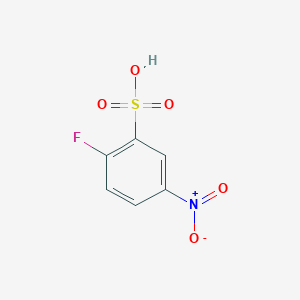

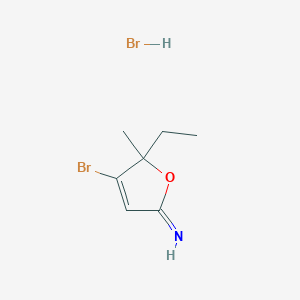
![[Phenyl(thiophen-2-yl)methylidene]propanedial](/img/structure/B14411032.png)

![Diethyl [(4-methoxyanilino)methyl]phosphonate](/img/structure/B14411043.png)
![2-Methylbicyclo[2.1.1]hexan-2-ol](/img/structure/B14411046.png)
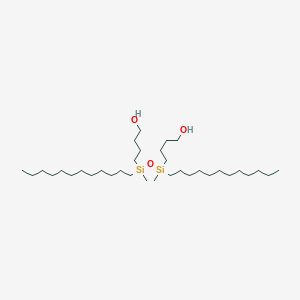
![[(3S,5R)-5-methyl-2-oxooxolan-3-yl] acetate](/img/structure/B14411063.png)
